5-Amino-2-(trifluoromethoxy)benzotrifluoride

Drug Design Pharmacokinetics Agrochemicals

This fluorinated aromatic amine features a unique dual OCF₃/CF₃ substitution pattern on the aniline core, offering enhanced lipophilicity and metabolic stability versus mono-substituted analogs. Essential for TrkA inhibitor synthesis (US10251889, US10758542) and novel liquid crystals. Ensure synthetic success with this high-purity (≥98%) intermediate; request technical specifications and bulk availability now.

Molecular Formula C8H5F6NO
Molecular Weight 245.12 g/mol
CAS No. 104678-68-4
Cat. No. B035181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(trifluoromethoxy)benzotrifluoride
CAS104678-68-4
Molecular FormulaC8H5F6NO
Molecular Weight245.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)C(F)(F)F)OC(F)(F)F
InChIInChI=1S/C8H5F6NO/c9-7(10,11)5-3-4(15)1-2-6(5)16-8(12,13)14/h1-3H,15H2
InChIKeyZXYQQLFHWWMQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(trifluoromethoxy)benzotrifluoride (CAS 104678-68-4): Key Properties and Procurement Considerations for This Fluorinated Aniline Building Block


5-Amino-2-(trifluoromethoxy)benzotrifluoride (IUPAC: 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline) is a fluorinated aromatic amine (molecular formula C8H5F6NO; MW 245.12 g/mol) [1]. It is a white crystalline powder or liquid with a predicted density of 1.48 g/cm³ and boiling point of 209.3 °C . The compound is soluble in ethanol, chloroform, and ether, but only slightly soluble in water (~58 mg/L predicted) . It is primarily utilized as a synthetic intermediate or building block in the preparation of pharmaceuticals and agrochemicals due to the unique electronic effects of its trifluoromethoxy and trifluoromethyl substituents [2].

Why 5-Amino-2-(trifluoromethoxy)benzotrifluoride Cannot Be Casually Replaced by Other Trifluoromethyl or Trifluoromethoxy Anilines


Substitution with in-class analogs such as 4-(trifluoromethoxy)aniline (CAS 461-82-5) or 4-(trifluoromethyl)aniline (CAS 455-14-1) is not trivial. The target compound possesses both a trifluoromethoxy group (-OCF3) and a trifluoromethyl group (-CF3) on the same aromatic ring, creating a unique electron-withdrawing environment . This dual substitution pattern fundamentally alters the molecule's lipophilicity and reactivity compared to mono-substituted analogs [1]. Specifically, the -OCF3 group exerts a long-range electron-withdrawing effect distinct from -CF3 or -OCH3 [2], and the presence of the amino group enables further derivatization (e.g., diazotization, coupling) that is not possible with the non-aminated benzotrifluoride core [3]. Therefore, using a simpler, more readily available aniline derivative risks both synthetic failure and altered final product properties.

Quantitative Evidence: Why This Dual-Fluorinated Aniline Outperforms Simpler Analogs


Enhanced Lipophilicity and Metabolic Stability Compared to Methoxy Analogs

In a comparative study of fluorinated anilines, compounds bearing a trifluoromethoxy (-OCF3) group exhibited significantly higher lipophilicity than their methoxy (-OCH3) counterparts, while maintaining comparable kinetic solubility [1]. This is a critical advantage for membrane permeability and metabolic stability in drug and agrochemical candidates.

Drug Design Pharmacokinetics Agrochemicals

Enhanced Reactivity in Ortho-Metalation vs. Trifluoromethyl-Only Analogs

The trifluoromethoxy group is superior to both methoxy and trifluoromethyl groups in promoting hydrogen/metal permutation at the ortho position. In competition experiments, 2,2-difluoro-1,3-benzodioxole (a -OCF2O- analog) reacted ~5000 times faster than 1,3-benzodioxole [1]. This indicates that the target compound, with its -OCF3 and -CF3 groups, is a highly activated substrate for regioselective ortho-lithiation and subsequent functionalization.

Organic Synthesis Lithiation Functionalization

Availability at Higher Purity Grades (98%) vs. Common Industrial Grade (95%)

Commercial suppliers offer 5-Amino-2-(trifluoromethoxy)benzotrifluoride at a minimum purity of 98% (e.g., VWR, Apollo Scientific) , which is higher than the 95% minimum purity specification offered by other vendors . This higher purity reduces the need for additional purification steps and ensures greater consistency in sensitive reactions.

Procurement Quality Control Synthesis

Lower Water Solubility Compared to Methoxy and Unsubstituted Anilines

The predicted water solubility of the target compound is 58.31 mg/L at 25°C , which is significantly lower than that of 4-methoxyaniline (21.1 g/L) or aniline (36 g/L) [1]. This marked decrease in water solubility is a direct consequence of the highly lipophilic -OCF3 and -CF3 groups and is an important consideration for reaction work-up, formulation, and environmental fate assessment.

Formulation Separation Science Environmental Fate

Optimal Use Cases for 5-Amino-2-(trifluoromethoxy)benzotrifluoride: Where This Intermediate Delivers Maximum Value


Synthesis of TrkA Kinase Inhibitors

This compound is a key building block for the synthesis of pyrazolopyrimidine-based TrkA inhibitors, as evidenced by its inclusion in multiple US patents (e.g., US10251889, US10758542, US8791123) [1]. The dual-fluorinated aniline core contributes to the pharmacophore's affinity and metabolic stability. Its use enables the construction of potent TrkA inhibitors with IC50 values in the low nanomolar range (e.g., 1.95 nM for a derivative) [2].

Preparation of Fluorinated Liquid Crystals

The unique electronic and steric profile of the 4-(trifluoromethoxy)-3-(trifluoromethyl)aniline core makes it a valuable precursor for designing novel liquid crystalline materials . Its introduction into Schiff base or ester mesogens can tune mesophase behavior and dielectric anisotropy, which are critical parameters for display technologies.

Development of Agrochemical Leads

The compound's high lipophilicity and the metabolic stability conferred by the -OCF3 and -CF3 groups make it an attractive intermediate for developing new insecticides and herbicides [3]. Fluorinated anilines are a privileged scaffold in crop protection chemistry, and this specific substitution pattern offers a distinct advantage in optimizing physicochemical properties for field performance.

Functionalization via Directed Ortho-Metalation

The superior ortho-directing ability of the -OCF3 group (relative to -CF3 and -OCH3) [4] allows for highly regioselective functionalization of the aromatic ring. This enables efficient installation of additional substituents, such as halogens or boronic esters, for subsequent cross-coupling reactions, thereby expanding the accessible chemical space in medicinal chemistry campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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